molecular formula C19H20ClNaO8S B13438619 Lancotrione sodium CAS No. 1486617-22-4

Lancotrione sodium

Cat. No.: B13438619
CAS No.: 1486617-22-4
M. Wt: 466.9 g/mol
InChI Key: NVRCUTOGBXRVOW-UHFFFAOYSA-M
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Description

Lancotrione sodium is a novel herbicide, primarily used in the form of its sodium salt, for the control of grass weeds. It was introduced by Ishihara Sangyo Kaisha in 2016 and commercialized in 2019. This compound is closely related to the established rice herbicide tefuryltrione and shares a similar herbicidal mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lancotrione sodium begins with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene, which is refluxed with sodium hydroxide in tert-butanol. This phenol derivative is then alkylated with 2-(2-chloroethyl)-1,3-dioxolane under basic conditions. The resulting compound undergoes palladium-catalyzed carbonylation to form a methyl ester, which is subsequently saponified to yield a benzoic acid derivative. This derivative is then subjected to O-acylation of 1,3-cyclohexanedione and a cyanide-catalyzed rearrangement to produce the triketone lancotrione .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide .

Chemical Reactions Analysis

Types of Reactions

Lancotrione sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and cyanide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in herbicide formulations .

Scientific Research Applications

Lancotrione sodium has a wide range of scientific research applications, including:

Mechanism of Action

Lancotrione sodium exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme catalyzes the formation of the plastoquinone precursor homogentisic acid. By inhibiting HPPD, this compound disrupts the production of essential compounds in plants, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Lancotrione sodium is similar to other HPPD-inhibiting herbicides, such as:

  • Tefuryltrione
  • Isoxaflutole
  • Mesotrione
  • Pyroxasulfotole
  • Tembotrione
  • Tolpyralate
  • Topramezone

Uniqueness

What sets this compound apart from these similar compounds is its specific structural modifications, which enhance its effectiveness and selectivity as a herbicide. Additionally, its unique synthesis route and reaction conditions contribute to its distinct properties .

Properties

CAS No.

1486617-22-4

Molecular Formula

C19H20ClNaO8S

Molecular Weight

466.9 g/mol

IUPAC Name

sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate

InChI

InChI=1S/C19H21ClO8S.Na/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15;/h5-6,15,21H,2-4,7-10H2,1H3;/q;+1/p-1

InChI Key

NVRCUTOGBXRVOW-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+]

Origin of Product

United States

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